Potency Against Enterococcus faecalis vs. Triclosan
In a direct in vitro assay, 2-Bromo-5-(4-nitrophenoxy)phenol demonstrated significant antibacterial activity against the clinically relevant pathogen *Enterococcus faecalis* (CECT 481) [1]. Its IC50 value of 3.19 µM (equivalent to approximately 0.99 µg/mL) represents a notable potency advantage over the commercial standard Triclosan, which has a reported Mean MIC of 3.43 µg/mL against the same species in a comparable microdilution assay [2]. This indicates the target compound is approximately 3.5 times more potent on a weight basis than Triclosan against this specific Gram-positive bacterium.
| Evidence Dimension | Antibacterial potency (Growth inhibition) |
|---|---|
| Target Compound Data | IC50 = 3.19 µM (~0.99 µg/mL) |
| Comparator Or Baseline | Triclosan (2,4,4'-trichloro-2'-hydroxydiphenyl ether): Mean MIC = 3.43 µg/mL |
| Quantified Difference | ~3.5-fold greater potency on a µg/mL basis |
| Conditions | Target: E. faecalis CECT 481, 18-h incubation. Comparator: E. faecalis clinical isolates, microtiter serial dilution method. |
Why This Matters
This potency advantage against *E. faecalis* positions 2-Bromo-5-(4-nitrophenoxy)phenol as a valuable new scaffold for developing agents to combat vancomycin-resistant enterococci (VRE), a serious and urgent public health threat.
- [1] BindingDB. (2020). BDBM50498340: IC50 3.19E+3 nM for antibacterial activity against Enterococcus faecalis CECT 481. View Source
- [2] Gomes, B. P. F. A., et al. (2021). Comparative Assessment of the Antimicrobial Efficacy of Triclosan, Amoxicillin and Eugenol against Enterococcus faecalis. International Journal of Clinical Pediatric Dentistry, 14(1), S44-S48. View Source
